molecular formula C19H19FN4O B3020921 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 1172104-13-0

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B3020921
CAS No.: 1172104-13-0
M. Wt: 338.386
InChI Key: HQLDPBMAYSXNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a piperazine ring, which is further connected to a fluorophenyl group. The presence of these functional groups imparts distinctive chemical properties, making it a subject of study in medicinal chemistry and other research areas.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-15-7-5-14(6-8-15)19(25)24-11-9-23(10-12-24)13-18-21-16-3-1-2-4-17(16)22-18/h1-8H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLDPBMAYSXNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole intermediate, which is then alkylated with a suitable piperazine derivative. The final step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid, while reduction can lead to the formation of the corresponding amine.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Research indicates that benzimidazole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone can inhibit tumor growth in various cancer cell lines. For instance, one study demonstrated that related compounds can induce apoptosis in breast cancer cells by activating specific signaling pathways .
  • Antimicrobial Properties
    • The compound's structural characteristics suggest potential antimicrobial activity. Benzimidazole derivatives have been reported to possess efficacy against a range of bacterial and fungal pathogens. This makes them candidates for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
  • Neuroprotective Effects
    • Emerging evidence supports the neuroprotective effects of benzimidazole derivatives. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Research has indicated that they can enhance cognitive function in animal models of Alzheimer's disease .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various benzimidazole derivatives, including those with piperazine substitutions. The results indicated that these compounds displayed significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In another investigation, a series of benzimidazole-based compounds were tested for their antimicrobial properties against Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited potent antibacterial and antifungal activities, suggesting their potential as lead compounds for new antimicrobial therapies .

Mechanism of Action

The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity, while the fluorophenyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-chlorophenyl)methanone
  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-bromophenyl)methanone
  • (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methylphenyl)methanone

Uniqueness

Compared to its analogs, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and potentially increasing its biological activity. This makes it a more attractive candidate for various applications, particularly in medicinal chemistry.

Biological Activity

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone, also known by its CAS number 1172544-04-5, is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4OC_{21}H_{22}N_{4}O, with a molecular weight of 378.4 g/mol. The structure features a benzimidazole moiety linked to a piperazine ring and a fluorophenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC21H22N4O
Molecular Weight378.4 g/mol
CAS Number1172544-04-5

The biological activity of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone primarily involves its interaction with various molecular targets. Studies indicate that the benzimidazole moiety can bind to DNA and proteins, disrupting their functions. The piperazine component enhances membrane permeability, while the fluorophenyl group may influence receptor binding affinity and selectivity.

Anticancer Activity

Research has demonstrated that derivatives of benzimidazole exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway . The presence of the fluorophenyl group is hypothesized to enhance these effects by improving binding interactions with specific receptors involved in cancer progression.

Antimicrobial Properties

Benzimidazole derivatives have also been studied for their antimicrobial activities. Compounds structurally related to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents .

GABA-A Receptor Modulation

Recent investigations have identified related compounds as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance GABAergic transmission, which can be beneficial in treating anxiety and other neurological disorders . The structural features that facilitate this activity include the benzimidazole core and specific substitutions on the piperazine ring.

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of a benzimidazole derivative in a model of breast cancer. The compound was found to inhibit cell proliferation significantly and induce apoptosis in MCF-7 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : In another study, a series of benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Activation of carboxylic acid groups using thionyl chloride (SOCl₂) and catalytic DMF under microwave irradiation to form reactive intermediates. (ii) Coupling with a piperazine derivative in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. (iii) Purification via column chromatography or recrystallization. Yield optimization requires adjusting solvent polarity (e.g., DMF for solubility), reaction temperature (80–100°C), and stoichiometric ratios of reagents. Microwave-assisted synthesis reduces reaction time and improves efficiency .

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Peaks for the benzimidazole aromatic protons (δ 7.5–8.6 ppm), piperazine methylene groups (δ 2.4–3.5 ppm), and fluorophenyl protons (δ 6.6–7.0 ppm) should align with predicted splitting patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C 68.99%, H 6.43%, N 13.41%) to validate purity .

Q. How does the presence of the 4-fluorophenyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing fluorine atom increases lipophilicity (logP) and metabolic stability. Assess via:
  • HPLC : Measure retention times under reversed-phase conditions.
  • Thermogravimetric Analysis (TGA) : Determine melting points (e.g., 187–190°C for related piperazine derivatives) to infer crystalline stability .

Advanced Research Questions

Q. What strategies can be employed to investigate the compound’s dual receptor-binding potential (e.g., histamine H₁/H₄ receptors)?

  • Methodological Answer :
  • Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., mepyramine for H₁) to measure IC₅₀ values in transfected HEK293 cells.
  • Functional Assays : Monitor cAMP inhibition (H₄) or calcium mobilization (H₁) via fluorescent probes.
  • Structural Docking : Align the compound’s 3D structure (from DFT calculations) with receptor active sites to identify key interactions (e.g., piperazine-F interactions with transmembrane domains) .

Q. How can researchers resolve contradictions in biological activity data across studies for derivatives of this compound?

  • Methodological Answer :
  • Comparative Dose-Response Analysis : Test derivatives under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability.
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies.
  • Cross-Study Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from independent assays, adjusting for assay sensitivity differences .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, CYP450 inhibition, and hERG channel liability.
  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability based on logP and polar surface area.
  • Toxicogenomics : Screen for gene expression changes in liver organoids exposed to sub-cytotoxic concentrations .

Q. How can the compound’s reactivity with nucleophiles (e.g., thiols) be systematically evaluated for prodrug design?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates with glutathione (GSH) at physiological pH using UV-Vis spectroscopy (λ = 412 nm for thiolate formation).
  • Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to assess hydrolysis susceptibility.
  • X-ray Crystallography : Resolve covalent adduct structures to identify reactive sites (e.g., methanone carbonyl) .

Data Interpretation and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in receptor-binding assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics to account for assay variability.
  • ANOVA with Post-Hoc Tests : Compare means across treatment groups (e.g., Tukey’s test for multiple comparisons) .

Q. How can researchers design experiments to elucidate the role of the benzimidazole moiety in target selectivity?

  • Methodological Answer :
  • Scaffold Hopping : Synthesize analogs replacing benzimidazole with indole or purine, then test binding affinities.
  • Alanine Scanning Mutagenesis : Modify receptor residues predicted to interact with benzimidazole (e.g., Phe⁶⁴⁵ in H₄) and measure activity shifts.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy changes upon benzimidazole modification .

Contradiction and Reproducibility Analysis

Q. What steps should be taken if elemental analysis results deviate from theoretical values (e.g., C/H/N discrepancies)?

  • Methodological Answer :
  • Purification Reassessment : Repeat recrystallization using alternative solvents (e.g., ethanol/water vs. DCM/hexane).
  • Microanalysis Calibration : Verify instrument calibration with certified standards (e.g., acetanilide for N%).
  • Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted starting materials) .

Q. How can batch-to-batch variability in synthetic yield be minimized during scale-up?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation in real time.
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) via response surface methodology.
  • Quality Control (QC) Protocols : Establish acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.